![molecular formula C13H11Cl2N5S B2773095 7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058496-55-1](/img/structure/B2773095.png)
7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have potential as CDK2 inhibitors, which makes them interesting for cancer treatment .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, which include the compound , is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques. For instance, the crystal structure of a similar compound, 3-((2,4-dichlorobenzyl)thio)-5-methyl-7-trifluoromethyl-[1,2,4]triazolo[4,3-c]pyrimidine, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques. For instance, the IR and NMR spectra of a similar compound have been reported .Applications De Recherche Scientifique
- Results showed that several derivatives exhibited potent cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Some compounds also demonstrated moderate activity against HepG-2 (liver cancer) cells .
- Another study explored [1,2,3]triazolo [4,5-d]pyrimidine derivatives containing a hydrazone moiety. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines in vitro. The goal was to identify novel agents with potential anticancer properties .
- The [1,2,3]triazolo [4,5-d]pyrimidine scaffold has been investigated as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggested that specific interactions between the nitrogen atom in the pyridine ring and Met332 contribute to improved activity in the 2-thiopyridine series. These findings may aid in developing novel LSD1 inhibitors for cancer therapy .
- Compound 14, derived from this scaffold, displayed dual activity against cancer cell lines and CDK2. It exhibited significant inhibitory activity against MCF-7, HCT-116, and HepG-2 cells, as well as CDK2/cyclin A2. Further investigations into its mechanism of action and potential therapeutic applications are warranted .
- Tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives were studied for their in vitro anticancer activity against MCF-7 and HCT-116 cells. Compound 101 demonstrated decent activity against MCF-7 cells, making it an interesting candidate for further exploration .
- Some of the synthesized compounds led to significant alterations in cell cycle progression and apoptosis induction within cancer cells. These effects could be harnessed for targeted cancer therapies .
Cancer Treatment: CDK2 Inhibition
Antiproliferative Agents with Hydrazone Moiety
LSD1 Inhibitors
Dual Activity Against Cell Lines and CDK2
Tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidine Derivatives
Cell Cycle Alteration and Apoptosis Induction
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The interaction results in the inhibition of CDK2, which in turn disrupts the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 can have downstream effects on cell proliferation and survival.
Pharmacokinetics
These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound also induced apoptosis within HCT cells .
Orientations Futures
Propriétés
IUPAC Name |
7-[(2,4-dichlorophenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5S/c1-2-20-12-11(18-19-20)13(17-7-16-12)21-6-8-3-4-9(14)5-10(8)15/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQGMIPTDVCVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=C(C=C(C=C3)Cl)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.